N-(2-bromophenyl)propanamide

Description

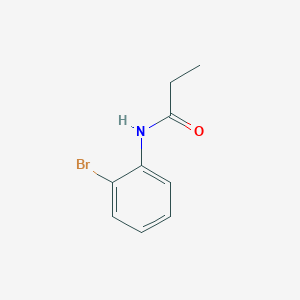

N-(2-Bromophenyl)propanamide is an aromatic amide derivative characterized by a propanamide backbone substituted with a 2-bromophenyl group. Structurally, it consists of a bromine atom at the ortho position of the phenyl ring attached to the nitrogen of the propanamide moiety. This compound is typically synthesized via coupling reactions, such as those employing dicyclohexylcarbodiimide (DCC) as a condensing agent, a method shared with structurally related amides (e.g., ).

Properties

IUPAC Name |

N-(2-bromophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-2-9(12)11-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLTULYRNJFGNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358928 | |

| Record name | N-(2-bromophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60751-73-7 | |

| Record name | N-(2-bromophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-bromophenyl)propanamide can be synthesized through the reaction of 2-bromobenzoic acid with propionyl chloride . The process involves the following steps:

Formation of Diethylamine Salt: 2-bromobenzoic acid reacts with a base to form its corresponding diethylamine salt.

Reaction with Propionyl Chloride: The diethylamine salt is then reacted with propionyl chloride in the presence of a base catalyst to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(2-bromophenyl)propanamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions vary and are less frequently reported.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound .

Scientific Research Applications

N-(2-bromophenyl)propanamide has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activities, although specific studies are limited.

Industry: Utilized in the production of dyes and dye intermediates.

Mechanism of Action

The exact mechanism of action of N-(2-bromophenyl)propanamide is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Key Observations:

- Electron-Withdrawing vs. Methyl groups (CH₃) introduce steric hindrance, which may reduce reaction rates.

- Molecular Weight and Solubility : Bulkier substituents (e.g., benzothiophene in ) increase molecular weight, likely reducing solubility in polar solvents.

Biological Activity

N-(2-bromophenyl)propanamide, a compound with potential therapeutic applications, has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanism of action, and relevant case studies, supported by diverse research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom on the phenyl ring and an amide functional group. Its molecular formula is , with a molecular weight of approximately 215.09 g/mol. The bromine substitution enhances its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells, a critical mechanism for anticancer activity.

- Binding Affinity : Studies indicate significant binding affinity to G protein-coupled receptors (GPCRs), which play essential roles in cellular signaling pathways.

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer properties. For instance, cytotoxicity studies against various cancer cell lines, such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer), revealed that derivatives of this compound show higher potency than traditional treatments like cisplatin.

Table 1: Cytotoxicity Results Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 | 15 | |

| This compound | HT-29 | 20 | |

| Cisplatin | MDA-MB-231 | 25 |

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains by disrupting lipid biosynthesis pathways.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | E. coli | 32 µg/mL | |

| This compound | S. aureus | 16 µg/mL |

Case Studies and Research Findings

- Cytotoxicity Studies : A comprehensive study evaluated the cytotoxic effects of this compound derivatives against various cancer cell lines. Results indicated that certain derivatives exhibited higher potency than standard treatments like cisplatin, suggesting a viable alternative for cancer therapy.

- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds often induce apoptosis in cancer cells, with morphological changes consistent with apoptotic processes observed through staining techniques.

- Binding Affinity Studies : Interaction studies demonstrated that this compound has significant binding affinity to GPCRs, which are critical in many signaling pathways within cells. This suggests potential roles in modulating cellular responses to external stimuli.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.